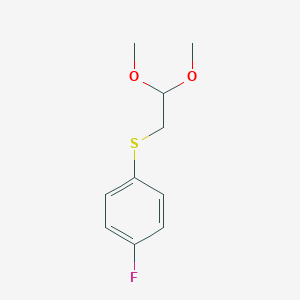
(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane is an organic compound that features a fluorinated phenyl group attached to a thioether and an acetaldehyde dimethyl acetal moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane typically involves the reaction of 4-fluorothiophenol with acetaldehyde dimethyl acetal under specific conditions. One common method involves the use of a base such as pyridine to facilitate the reaction. The reaction is usually carried out in an organic solvent like diethyl ether at room temperature for 1.5 to 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds and thioethers.
化学反応の分析
Types of Reactions
(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde moiety can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving thioethers and fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of (2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane involves its interaction with various molecular targets. The thioether group can participate in redox reactions, while the fluorinated phenyl group can influence the compound’s binding affinity to specific proteins or enzymes. The acetaldehyde dimethyl acetal moiety can undergo hydrolysis to release acetaldehyde, which can further react with biological molecules.
類似化合物との比較
Similar Compounds
4-Fluorothiophenol: Shares the fluorinated phenyl and thioether groups but lacks the acetaldehyde dimethyl acetal moiety.
Acetaldehyde dimethyl acetal: Contains the acetaldehyde dimethyl acetal moiety but lacks the fluorinated phenyl and thioether groups.
Uniqueness
(2,2-Dimethoxyethyl)(4-fluorophenyl)sulfane is unique due to the combination of its fluorinated phenyl, thioether, and acetaldehyde dimethyl acetal groups.
特性
分子式 |
C10H13FO2S |
|---|---|
分子量 |
216.27 g/mol |
IUPAC名 |
1-(2,2-dimethoxyethylsulfanyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H13FO2S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3 |
InChIキー |
GUTJWPQMFDORSF-UHFFFAOYSA-N |
正規SMILES |
COC(CSC1=CC=C(C=C1)F)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














